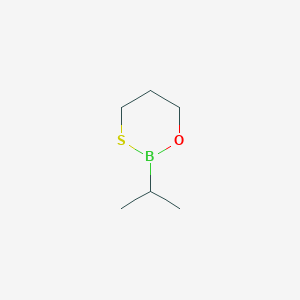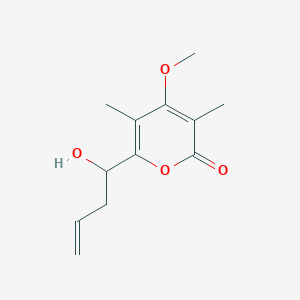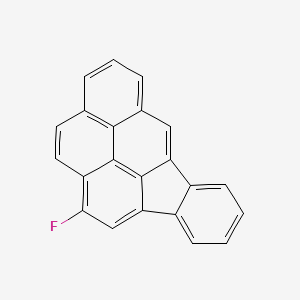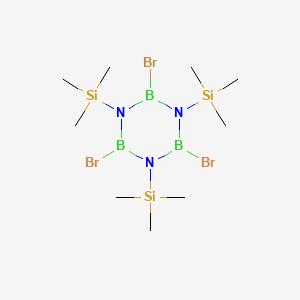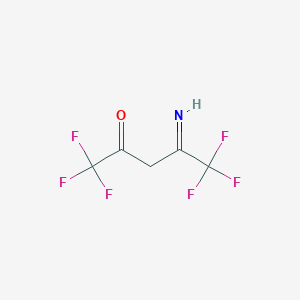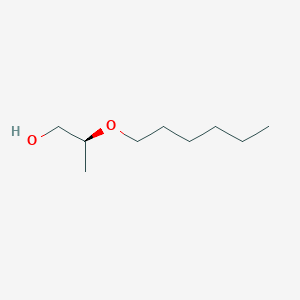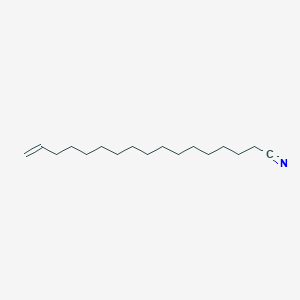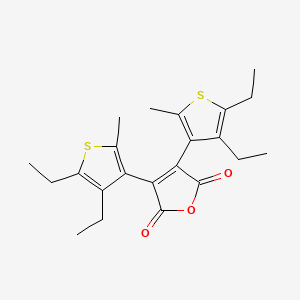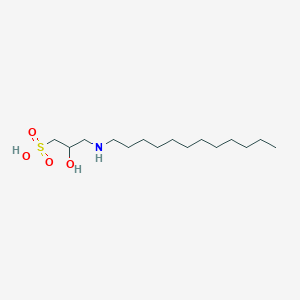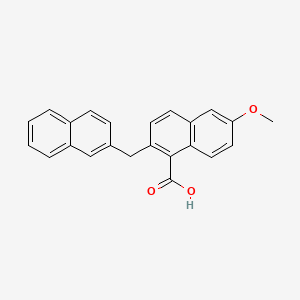![molecular formula C30H47FN2O B14295322 5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine CAS No. 113722-79-5](/img/structure/B14295322.png)
5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound features a pyrimidine core substituted with a decyl chain and a phenyl group that is further substituted with a fluorodecyl ether group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the decyl and phenyl substituents. The fluorodecyl ether group is then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., NaI, KBr) and catalysts (e.g., palladium on carbon) are used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids and proteins, influencing various biological pathways. The decyl and fluorodecyl ether groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Decyl-2-{4-[(2-chlorodecyl)oxy]phenyl}pyrimidine
- 5-Decyl-2-{4-[(2-bromodecyl)oxy]phenyl}pyrimidine
- 5-Decyl-2-{4-[(2-iododecyl)oxy]phenyl}pyrimidine
Uniqueness
Compared to its analogs, 5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine is unique due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
113722-79-5 |
|---|---|
Formule moléculaire |
C30H47FN2O |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
5-decyl-2-[4-(2-fluorodecoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C30H47FN2O/c1-3-5-7-9-11-12-13-15-17-26-23-32-30(33-24-26)27-19-21-29(22-20-27)34-25-28(31)18-16-14-10-8-6-4-2/h19-24,28H,3-18,25H2,1-2H3 |
Clé InChI |
PCZMPMVKEAGBQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC(CCCCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
